Benzyl (R)-2-tosyloxypropionate
Description
Benzyl (R)-2-tosyloxypropionate (CAS 39794-75-7) is a chiral organic compound featuring a benzyl ester group and a tosyloxy (4-methylbenzenesulfonyloxy) moiety attached to a propionate backbone. Its structure enables dual functionality: the benzyl ester enhances solubility in organic solvents, while the tosyloxy group acts as a superior leaving group in nucleophilic substitution reactions. This compound is widely utilized as a chiral intermediate in asymmetric synthesis, particularly in pharmaceutical manufacturing for constructing enantiomerically pure molecules .
Properties
Molecular Formula |
C17H18O5S |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
benzyl (2R)-2-(4-methylphenyl)sulfonyloxypropanoate |
InChI |
InChI=1S/C17H18O5S/c1-13-8-10-16(11-9-13)23(19,20)22-14(2)17(18)21-12-15-6-4-3-5-7-15/h3-11,14H,12H2,1-2H3/t14-/m1/s1 |
InChI Key |
VTIDIAIZOPXIFZ-CQSZACIVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](C)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ®-2-tosyloxypropionate typically involves the esterification of ®-2-hydroxypropionic acid with benzyl alcohol, followed by tosylation. The reaction conditions often include the use of a base such as pyridine and a tosyl chloride reagent to introduce the tosyl group .
Industrial Production Methods: Industrial production methods for Benzyl ®-2-tosyloxypropionate may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Types of Reactions:
Reduction: Reduction reactions can convert the tosyl group to a hydroxyl group, yielding Benzyl ®-2-hydroxypropionate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Benzyl ®-2-hydroxypropionate.
Substitution: Various substituted benzyl propionates depending on the nucleophile used.
Scientific Research Applications
Benzyl ®-2-tosyloxypropionate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl ®-2-tosyloxypropionate involves its reactivity towards nucleophiles and electrophiles. The tosyl group acts as a good leaving group, facilitating various substitution reactions. The benzyl group can stabilize reaction intermediates through resonance, enhancing the compound’s reactivity .
Molecular Targets and Pathways:
Enzymatic Reactions: The compound can inhibit or modify enzyme activity by reacting with active site residues.
Cellular Pathways: It may interfere with cellular signaling pathways by modifying key proteins or receptors.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound Name | CAS # | Structural Features | Reactivity & Applications | Key Differences |
|---|---|---|---|---|
| This compound | 39794-75-7 | Benzyl ester, tosyloxy group, (R)-configuration | Chiral building block for pharmaceuticals | Reference compound for comparisons |
| (R)-Methyl 2-(tosyloxy)propanoate | 117589-36-3 | Methyl ester instead of benzyl | Similar reactivity but lower lipophilicity | Reduced steric bulk, cheaper synthesis |
| (S)-2-(Tosyloxy)propanoic acid | 58879-33-7 | Carboxylic acid (no ester) | Acid-catalyzed reactions, electrophilic sites | Higher acidity, limited ester stability |
| (R)-(5-Oxotetrahydrofuran-2-yl)methyl tosylate | 70836-98-5 | Cyclic tetrahydrofuran backbone | Ring-opening reactions, polymer chemistry | Steric hindrance alters reaction pathways |
| Phenyl benzoate | 93-99-2 | Simple benzoate ester (no tosyloxy) | Fragrance industry, plasticizers | Lacks chiral center and sulfonate group |
(R)-Methyl 2-(Tosyloxy)propanoate (CAS 117589-36-3)
- Structural Difference : Replaces the benzyl ester with a methyl group.
- Impact : The methyl ester reduces steric hindrance and lipophilicity compared to the benzyl analog, making it more suitable for reactions requiring milder conditions. However, its lower molecular weight may limit retention in chromatographic purification .
- Applications : Preferred in cost-sensitive syntheses where benzyl deprotection is unnecessary.
(S)-2-(Tosyloxy)propanoic Acid (CAS 58879-33-7)
- Structural Difference : Absence of an ester group; free carboxylic acid.
- Impact : The carboxylic acid group increases acidity (pKa ~2–3), enabling participation in acid-base reactions. However, the lack of an ester reduces stability in basic conditions, limiting its utility in nucleophilic substitutions .
(R)-(5-Oxotetrahydrofuran-2-yl)methyl Tosylate (CAS 70836-98-5)
- Structural Difference : Tosylate attached to a cyclic tetrahydrofuran scaffold.
- Impact : The cyclic structure introduces steric constraints and ring strain, favoring ring-opening reactions. This compound is pivotal in synthesizing cyclic ether derivatives but is less versatile in linear syntheses compared to this compound .
Phenyl Benzoate (CAS 93-99-2)
- Structural Difference : Simple benzoate ester without a sulfonate group.
- Impact: Primarily used in non-chiral applications (e.g., perfumes, plasticizers). The absence of a tosyloxy group eliminates its utility as a leaving group in substitution reactions .
Biological Activity
Benzyl (R)-2-tosyloxypropionate is an organic compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
This compound features a benzyl group attached to a propionate moiety with a tosylate functional group. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and biological interactions, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The compound has been studied for its effects on:
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes linked to cancer progression.
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in immune responses, potentially enhancing immunotherapeutic effects.
Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 10 |
These results indicate a promising antibacterial and antifungal profile, suggesting potential applications in treating infections.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| A549 (lung cancer) | 3.5 |
| HeLa (cervical cancer) | 4.8 |
These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapy.
Case Studies
- Immunomodulatory Effects : In a clinical study involving patients with chronic inflammatory conditions, this compound was administered to assess its immunomodulatory effects. Results showed a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Synergistic Effects with Other Drugs : A study investigated the synergistic effects of this compound when combined with standard chemotherapy agents. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating a potential strategy for overcoming drug resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
